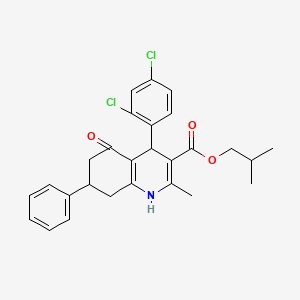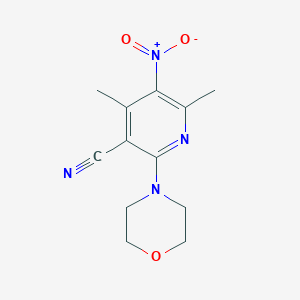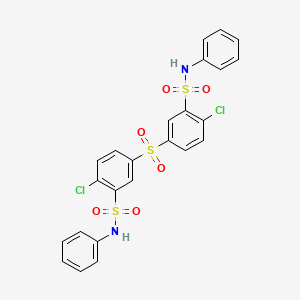![molecular formula C17H14ClFN2O2 B4987260 3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CBAP or CBAP-1 and belongs to the class of pyrrolidinedione derivatives.
Mecanismo De Acción
CBAP-1 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, histone deacetylase, and carbonic anhydrase. CBAP-1 also acts as a modulator of GABA receptors and voltage-gated ion channels, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
CBAP-1 has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate glucose metabolism. CBAP-1 has also been shown to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBAP-1 has several advantages as a research tool. It has a high degree of selectivity and potency, making it an ideal candidate for studying specific biological processes. CBAP-1 is also relatively stable and can be easily synthesized in large quantities. However, CBAP-1 has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. CBAP-1 also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for CBAP-1 research. One potential area of focus is the development of CBAP-1 derivatives with improved solubility and bioavailability. Another potential area of focus is the study of CBAP-1 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to elucidate the precise mechanisms of action of CBAP-1 and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of CBAP-1 involves the reaction of 4-chlorobenzylamine with 4-fluorophenylacetic acid, followed by cyclization with phthalic anhydride. The resulting compound is then purified through recrystallization to obtain CBAP-1 in its pure form. The synthesis method has been optimized to produce high yields of CBAP-1 with high purity.
Aplicaciones Científicas De Investigación
CBAP-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CBAP-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, CBAP-1 has been shown to improve cognitive function by reducing amyloid-beta levels in the brain. In epilepsy research, CBAP-1 has been shown to reduce seizure frequency and severity.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)10-20-15-9-16(22)21(17(15)23)14-7-5-13(19)6-8-14/h1-8,15,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHOQPEROZCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)



![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)